molecular formula C15H14O3 B1266518 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 89-23-6

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B1266518
CAS No.: 89-23-6
M. Wt: 242.27 g/mol
InChI Key: GRCCNKUXWQWOKS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is an organic compound with a complex structure that includes both phenyl and hydroxyphenyl groups

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with various enzymes and proteins, including tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase. These interactions are crucial for the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is further metabolized to homogentisic acid . The compound also exhibits antioxidant properties, which can influence oxidative stress pathways and cellular redox states.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cellular lipid accumulation and inhibit foam cell formation in macrophages by promoting cholesterol efflux and regulating mRNA expressions of ABCA1 and SR-B1 . Additionally, it can attenuate inflammatory responses in LPS-treated RAW264.7 cells and DSS-induced colitis in pseudo-germ-free mice by regulating MAPK and NF-κB pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For example, it promotes cholesterol efflux in macrophages by up-regulating the expression of ABCA1 and SR-B1 genes . It also inhibits the formation of foam cells by reducing oxidative stress and inflammation through the nuclear factor kappa-B pathway . These interactions highlight the compound’s potential in regulating lipid metabolism and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its anti-inflammatory and antioxidant properties, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing lipid accumulation and inflammation . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of phenolic compounds and the degradation of tyrosine. It interacts with enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase to facilitate the conversion of tyrosine to 4-hydroxyphenylpyruvate . This compound also plays a role in the biosynthesis of myricanol in Myrica rubra, indicating its involvement in complex metabolic networks .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different cellular components, which can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and Golgi apparatus . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its interactions with enzymes and other biomolecules, which ultimately determine its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with phenylacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxy group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Research has explored its potential therapeutic effects, including its use as an anti-inflammatory agent.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Shares a similar structure but lacks the phenyl group.

    4-Hydroxyphenylacetic acid: Another related compound with a simpler structure.

Uniqueness

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to its dual phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCCNKUXWQWOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281520
Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-23-6
Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)-2-phenylpropionic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89-23-6
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Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxyphenyl)-2-phenylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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